molecular formula C22H21ClN2O4S B12486356 N~2~-(3-chloro-2-methylphenyl)-N~2~-(methylsulfonyl)-N-(2-phenoxyphenyl)glycinamide

N~2~-(3-chloro-2-methylphenyl)-N~2~-(methylsulfonyl)-N-(2-phenoxyphenyl)glycinamide

Cat. No.: B12486356
M. Wt: 444.9 g/mol
InChI Key: HBXVFEOFJRNJEC-UHFFFAOYSA-N
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Description

N~2~-(3-chloro-2-methylphenyl)-N~2~-(methylsulfonyl)-N-(2-phenoxyphenyl)glycinamide is a synthetic organic compound that belongs to the class of glycinamides These compounds are known for their diverse applications in various fields, including medicinal chemistry, materials science, and industrial chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2-(3-chloro-2-methylphenyl)-N~2~-(methylsulfonyl)-N-(2-phenoxyphenyl)glycinamide typically involves multi-step organic reactions. The starting materials are often commercially available or can be synthesized through standard organic reactions. The key steps in the synthesis may include:

    Formation of the glycinamide backbone: This can be achieved through the reaction of glycine derivatives with appropriate reagents.

    Introduction of the phenoxy group: This step may involve nucleophilic substitution reactions.

    Incorporation of the chloro and methyl groups: These groups can be introduced through electrophilic aromatic substitution reactions.

    Addition of the methylsulfonyl group: This step may involve sulfonylation reactions using sulfonyl chlorides or other sulfonylating agents.

Industrial Production Methods

In an industrial setting, the production of N2-(3-chloro-2-methylphenyl)-N~2~-(methylsulfonyl)-N-(2-phenoxyphenyl)glycinamide may involve optimized reaction conditions to ensure high yield and purity. This may include the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N~2~-(3-chloro-2-methylphenyl)-N~2~-(methylsulfonyl)-N-(2-phenoxyphenyl)glycinamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions may target the sulfonyl group or other functional groups.

    Substitution: The chloro group can participate in nucleophilic substitution reactions to form new derivatives.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

    Reducing agents: Lithium aluminum hydride (LiAlH~4~), sodium borohydride (NaBH~4~).

    Nucleophiles: Amines, thiols, or other nucleophilic species.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions may produce various substituted derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a biochemical probe or inhibitor in biological studies.

    Medicine: Investigation of its pharmacological properties for potential therapeutic applications.

    Industry: Use in the development of new materials or as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action of N2-(3-chloro-2-methylphenyl)-N~2~-(methylsulfonyl)-N-(2-phenoxyphenyl)glycinamide depends on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved may include inhibition of enzyme activity, modulation of receptor signaling, or interference with cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • N~2~-(3-chloro-2-methylphenyl)-N~2~-(methylsulfonyl)-N-(2-phenyl)glycinamide
  • N~2~-(3-chloro-2-methylphenyl)-N~2~-(methylsulfonyl)-N-(2-methoxyphenyl)glycinamide
  • N~2~-(3-chloro-2-methylphenyl)-N~2~-(methylsulfonyl)-N-(2-chlorophenyl)glycinamide

Uniqueness

The unique combination of functional groups in N2-(3-chloro-2-methylphenyl)-N~2~-(methylsulfonyl)-N-(2-phenoxyphenyl)glycinamide contributes to its distinct chemical properties and potential applications. The presence of the phenoxy group, in particular, may enhance its binding affinity to certain molecular targets, making it a valuable compound for specific research applications.

Properties

Molecular Formula

C22H21ClN2O4S

Molecular Weight

444.9 g/mol

IUPAC Name

2-(3-chloro-2-methyl-N-methylsulfonylanilino)-N-(2-phenoxyphenyl)acetamide

InChI

InChI=1S/C22H21ClN2O4S/c1-16-18(23)11-8-13-20(16)25(30(2,27)28)15-22(26)24-19-12-6-7-14-21(19)29-17-9-4-3-5-10-17/h3-14H,15H2,1-2H3,(H,24,26)

InChI Key

HBXVFEOFJRNJEC-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC=C1Cl)N(CC(=O)NC2=CC=CC=C2OC3=CC=CC=C3)S(=O)(=O)C

Origin of Product

United States

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